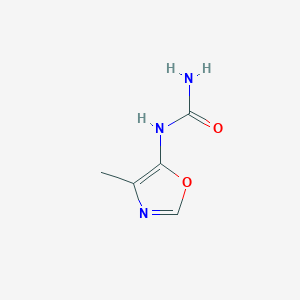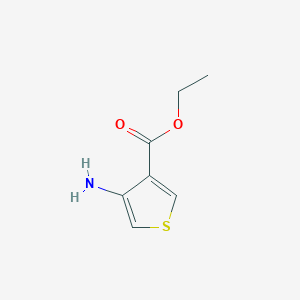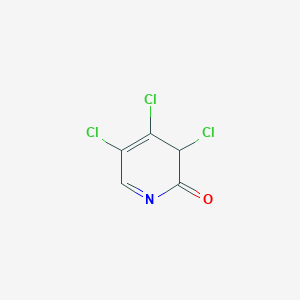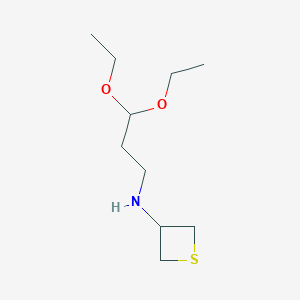
(4-Methyl-1,3-oxazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-1,3-oxazol-5-yl)urea is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a urea moiety at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-oxazol-5-yl)urea typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The subsequent introduction of the urea moiety can be achieved through the reaction of the oxazole derivative with an isocyanate or by direct urea formation using phosgene and ammonia.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methyl-1,3-oxazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-1,3-oxazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including diabetes and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Oxazole: The parent compound with a similar structure but without the methyl and urea substitutions.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A sulfur-containing analog with similar biological activities.
Uniqueness: (4-Methyl-1,3-oxazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the urea moiety enhances its potential as a therapeutic agent by increasing its ability to form hydrogen bonds with biological targets .
Eigenschaften
CAS-Nummer |
132334-37-3 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(8-5(6)9)10-2-7-3/h2H,1H3,(H3,6,8,9) |
InChI-Schlüssel |
FRZQKEZSBOIYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=N1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


